REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([O:13][CH3:14])=[O:12])[NH:6]2.[C:15](OC(=O)C)(=[O:17])[CH3:16]>CN(C)C1C=CN=CC=1>[C:15]([O:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([O:13][CH3:14])=[O:12])[NH:6]2)(=[O:17])[CH3:16]
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Name
|
|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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OC1=C2C=C(NC2=CC=C1)C(=O)OC
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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50 mg
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Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to cool overnight
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Duration
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8 (± 8) h
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Type
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CUSTOM
|
Details
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to precipitate white crystals, which
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Type
|
FILTRATION
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Details
|
were filtered
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Type
|
CUSTOM
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Details
|
dried in vacuo (0.44 g, 72%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=C2C=C(NC2=CC=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |